REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5](/[CH:10]=[CH:11]/[C:12]([O:14]CC2C=CC=CC=2)=[O:13])[CH:6]=[CH:7][C:8]=1[F:9])#[N:2]>ClCCl.C(O)C.[Pd]>[C:1]([C:3]1[CH:4]=[C:5]([CH2:10][CH2:11][C:12]([OH:14])=[O:13])[CH:6]=[CH:7][C:8]=1[F:9])#[N:2] |f:1.2|
|
Name
|
|
Quantity
|
1.72 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C(C=CC1F)/C=C/C(=O)OCC1=CC=CC=C1
|
Name
|
dichloromethane ethanol
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl.C(C)O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C(C=CC1F)CCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 101.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |